molecular formula C9H10N4O B12824974 [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine

Cat. No.: B12824974
M. Wt: 190.20 g/mol
InChI Key: JBDSBUKZSNHMFI-UHFFFAOYSA-N
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Description

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine (CAS Number: 1308648-69-2) is a chemical compound with the molecular formula C 9 H 10 N 4 O and a molecular weight of 190.20 g/mol [ ][ ]. It features a pyridine ring linked to a 5-methyl-1,3,4-oxadiazole heterocycle, with a methanamine functional group providing a potential site for further chemical modification. The 1,3,4-oxadiazole ring system is a privileged scaffold in medicinal chemistry, recognized for its role in the development of bioactive molecules. Scientific literature indicates that 5-amino-1,3,4-oxadiazole derivatives, related to this core structure, have been investigated as potent agonists for the orphan G protein-coupled receptor 88 (GPR88) [ ]. GPR88 is a striatum-enriched orphan GPCR considered a promising therapeutic target for a range of central nervous system disorders, including Parkinson's disease, schizophrenia, anxiety, and drug addiction [ ]. Researchers have explored such compounds to develop structure-activity relationships (SAR) and create potent, selective chemical probes to elucidate GPR88's physiological functions and signaling mechanisms [ ]. This makes this compound a valuable building block for researchers in neuropharmacology and medicinal chemistry, particularly those focused on designing and synthesizing novel ligands for GPCR targets. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C9H10N4O/c1-6-12-13-9(14-6)8-3-2-7(4-10)5-11-8/h2-3,5H,4,10H2,1H3

InChI Key

JBDSBUKZSNHMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=NC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Method Example: Cyclization Using Triethyl Orthoacetate

  • Starting Material: Isonicotinic acid hydrazide (pyridine-3-carbohydrazide)
  • Reagent: Triethyl orthoacetate
  • Conditions: Reflux for 24 hours
  • Workup: Distillation of excess triethyl orthoacetate under reduced pressure, washing with cold ethanol, recrystallization from ethanol
  • Yield: Approximately 81.7%
  • Product: 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine as brown crystals
  • Characterization: Melting point 148–150°C; ^1H NMR signals at δ 2.66 (s, 3H, methyl), 7.88 and 8.81 ppm (pyridine protons).

This method efficiently constructs the oxadiazole ring by intramolecular cyclodehydration of the hydrazide with the orthoester, introducing the methyl substituent at the 5-position of the oxadiazole.

Introduction of the Methanamine Group at the Pyridine 3-Position

The methanamine substituent on the pyridine ring is introduced via functional group transformations on the pyridine core, often involving halomethyl intermediates or direct amination.

Method Example: Halomethylation Followed by Amination

  • Intermediate: 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)pyridine derivatives
  • Preparation: Reaction of pyridine-carbohydrazide with chloroacetic acid in the presence of phosphoryl chloride (POCl3) under reflux (105–110°C) for 8–10 hours
  • Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying, and recrystallization
  • Yield: Around 71%
  • Characterization: Melting point 60–64°C; IR and ^1H NMR confirm chloromethyl functionality.

  • Amination Step: The chloromethyl intermediate is reacted with ammonia or an amine source under basic conditions to substitute the chlorine with an amino group, yielding the methanamine derivative.

This two-step approach allows selective functionalization at the 3-position of the pyridine ring, enabling the installation of the methanamine moiety.

Alternative Synthetic Routes and Functional Group Transformations

Other synthetic strategies reported include:

  • Hydrazide Condensation and Cyclization: Using hydrazides and acid derivatives to form the oxadiazole ring, followed by selective reduction or substitution to introduce the amine group.

  • Use of Protective Groups and Multi-Step Functionalization: Employing protecting groups on the pyridine nitrogen or other reactive sites to enable selective reactions, such as silyl ethers or dioxolane derivatives, followed by deprotection and amination.

  • One-Pot or Tandem Reactions: Some methods utilize tandem Michael addition and auto-oxidation steps to form complex heterocyclic systems incorporating the oxadiazole and pyridine rings, which can be further functionalized to introduce amine groups.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Key Characterization Data
1 Cyclization to oxadiazole ring Isonicotinic acid hydrazide Triethyl orthoacetate, reflux 24 h 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine 81.7 Mp 148–150°C; ^1H NMR δ 2.66 (CH3)
2 Halomethylation Pyridine-carbohydrazide derivative Chloroacetic acid, POCl3, reflux 8–10 h 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)pyridine 71 Mp 60–64°C; IR 1151, 1572, 1686 cm⁻¹
3 Amination Chloromethyl intermediate Ammonia or amine, basic conditions [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine Variable Confirmed by NMR, MS

Research Findings and Analytical Data

  • NMR Spectroscopy: Proton NMR consistently shows methyl singlets around δ 2.6–2.7 ppm for the oxadiazole methyl group and characteristic pyridine proton signals between δ 7.8–9.0 ppm.

  • IR Spectroscopy: Key absorptions include C=N stretching around 1680–1700 cm⁻¹ and C-O-C vibrations near 1150 cm⁻¹, confirming oxadiazole formation.

  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the target compound, confirming successful synthesis.

  • Purification: Recrystallization from ethanol or ethyl acetate is commonly used to obtain pure crystalline products.

Chemical Reactions Analysis

Types of Reactions

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional attributes of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine can be compared to analogs with variations in the heterocyclic core, substituents, or amine group. Key comparisons are summarized below:

Heterocyclic Core Modifications
Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Differences Source
This compound 1,3,4-Oxadiazole 5-Methyl 190.21 Reference compound
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine Imidazole 2-Methyl 188.23 Increased basicity due to imidazole’s nitrogen; lower molecular weight
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine 1,2,4-Oxadiazole 6-Ethoxy 218.23 Isomeric oxadiazole; ethoxy group enhances hydrophilicity
MK-8189 (PDE10A inhibitor intermediate) 1,3,4-Thiadiazole 5-Methyl 413.47 Sulfur substitution (thiadiazole) improves metabolic stability

Analysis :

  • 1,3,4-Oxadiazole vs. Thiadiazole : Replacement of oxygen with sulfur in the thiadiazole (e.g., MK-8189 intermediate) increases lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting drugs .
  • Imidazole Substitution : The imidazole analog () exhibits higher basicity (pKa ~7) compared to oxadiazole (pKa ~1-2), enhancing solubility in acidic environments .
Substituent Variations on the Pyridine Ring
Compound Name Pyridine Substituent Molecular Weight (g/mol) Key Properties Source
This compound 5-Methyl-oxadiazole 190.21 Moderate hydrophobicity
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 2-Methoxyethoxy 182.22 Polar substituent improves aqueous solubility
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine Benzyl (non-pyridine) 217.26 Aromatic switch to benzene reduces π-π stacking potential

Analysis :

  • Methoxyethoxy Group : The 2-methoxyethoxy substituent () introduces ether oxygen atoms, enhancing solubility (logP ~1.5) compared to the methyl-oxadiazole analog (logP ~2.1) .
  • Benzyl vs. Pyridine : Benzyl analogs () lack pyridine’s nitrogen, reducing hydrogen-bonding capacity and altering pharmacokinetics .
Amine Group Modifications
Compound Name Amine Structure Molecular Weight (g/mol) Key Features Source
This compound Primary amine 190.21 High reactivity for conjugation
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride Primary amine (salt) 190.21 (free base) Salt form improves crystallinity
Tert-butyl ((5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl)methyl)(methyl)carbamate Protected (tert-butyl carbamate) 349.39 Stabilizes amine during synthesis

Analysis :

  • Salt Forms : Hydrochloride salts () enhance stability and solubility for storage and handling .
  • Protected Amines : Tert-butyl carbamates () prevent undesired reactions during multi-step syntheses .

Biological Activity

The compound [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine (CAS No. 90558-65-9) is a notable organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O. It features a pyridine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety, contributing to its unique chemical properties and biological activities.

Table 1: Structural Properties

PropertyValue
CAS Number90558-65-9
Molecular FormulaC9H10N4OC_9H_{10}N_4O
Molecular Weight178.20 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that it may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus blocking their activity. This mechanism is crucial in the development of therapeutic agents targeting diseases such as cancer.

Anticancer Properties

Studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against various cancer cell lines:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Oxadiazole Derivative AMCF-70.48
Oxadiazole Derivative BHCT-1160.78
[6-(5-Methyl...U9370.19

Research indicates that these compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) models have been employed to predict the biological activity of this compound and its analogs. These computational studies analyze the relationship between chemical structure and biological effects, providing insights into how modifications can enhance efficacy.

Case Study 1: Antitumor Activity

In a study published in MDPI, derivatives similar to [6-(5-Methyl...methanamine were evaluated for their antitumor activity against human leukemia cell lines. Results indicated that certain derivatives exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin. Flow cytometry assays confirmed that these compounds effectively induced apoptosis in treated cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of oxadiazole derivatives. The findings revealed that several compounds showed selective inhibition against human carbonic anhydrases (hCA), which are implicated in various physiological processes and diseases. The most active derivative demonstrated nanomolar inhibition levels, highlighting the therapeutic potential of these compounds in targeting specific enzymes involved in cancer progression .

Q & A

Q. What are the common synthetic routes for [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridine scaffold with a pre-formed 5-methyl-1,3,4-oxadiazole ring. A validated approach includes:

Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents like p-TsCl (tosyl chloride) in NMP (N-methyl-2-pyrrolidone) with triethylamine .

Pyridine Functionalization : Amine introduction via nucleophilic substitution or reductive amination. For example, oxalate salts of similar amines have been synthesized using Hünig’s base (DIPEA) as a catalyst .

  • Optimization Tips :

  • Purity (>99%) can be achieved by controlling reaction time and temperature (e.g., 0°C to room temperature for cyclization).

  • Column chromatography with gradients of ethyl acetate/hexane is recommended for purification .

    • Data Table : Synthetic Conditions for Analogous Compounds
StepReagents/ConditionsYield (%)Purity (%)Reference
Oxadiazole Cyclizationp-TsCl, NMP, Et₃N, RT75–8599.6
Amine CouplingHünig’s base, DMF, 60°C8098.7

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~204.0706 Da for C₉H₁₀N₄O) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR to verify pyridine and oxadiazole ring protons (e.g., pyridine C-H δ ~8.5 ppm; oxadiazole CH₃ δ ~2.5 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>99%) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

  • Methodological Answer : Analogous 1,3,4-oxadiazole-pyridine hybrids exhibit:
  • Cytotoxicity : IC₅₀ values ranging from 0.26 μM (HepG2) to 2.3 μM (Caco-2) in kinase inhibition assays .
  • Target Engagement : EGFR and CDK2 inhibition noted in derivatives with methyl-oxadiazole motifs .
  • Assay Design : Use MTT or SRB assays with 48–72 hr exposure times. Include positive controls (e.g., doxorubicin) and validate via Western blot for kinase targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Key Modifications :

Oxadiazole Substitution : 5-Methyl groups enhance metabolic stability compared to unsubstituted oxadiazoles .

Pyridine Positioning : 3-Aminomethyl groups improve solubility and binding affinity in hydrophobic pockets (e.g., kinase ATP sites) .

  • SAR Validation :
  • Synthesize analogs with halogens (F, Cl) or methoxy groups on the pyridine ring.
  • Compare IC₅₀ values in parallel assays to identify pharmacophore requirements .

Q. How should researchers resolve contradictions in cytotoxicity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Cell Line Variability : Test across multiple lines (e.g., HT-29, HepG2, Caco-2) with standardized passage numbers .

  • Assay Conditions : Control for serum concentration (e.g., 10% FBS vs. serum-free) and oxygen tension (hypoxia vs. normoxia).

  • Data Normalization : Use Z’-factor >0.5 to ensure assay robustness and include replicate experiments (n ≥ 3) .

    • Data Table : Cytotoxicity Variability in Analogous Compounds
CompoundCell LineIC₅₀ (μM)Assay ConditionsReference
Derivative AHT-290.7810% FBS, 48 hr
Derivative BCaco-22.3Serum-free, 72 hr

Q. What strategies mitigate instability or degradation of the oxadiazole ring during storage?

  • Methodological Answer :
  • Storage : Lyophilize as HCl salts and store at –20°C under argon. Avoid aqueous buffers at pH >7.0 .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed oxadiazoles) appear as new peaks at Rf ~0.3 .

Methodological Resources

  • Synthesis : Prioritize anhydrous conditions for oxadiazole cyclization .
  • Bioassays : Validate targets via siRNA knockdown or CRISPR-Cas9 to confirm mechanism .
  • Data Reproducibility : Share raw spectra/assay data via platforms like PubChem (e.g., CID 857345-80-3) .

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